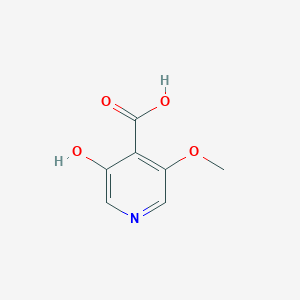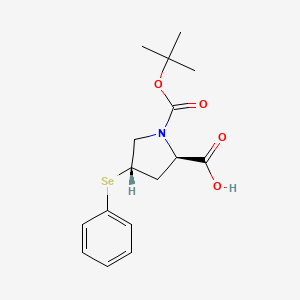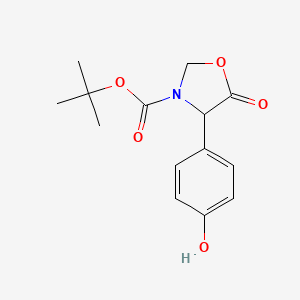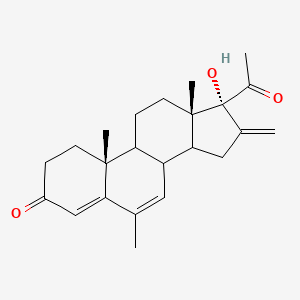
3-Hydroxy-5-methoxyisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methoxyisonicotinic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of isonicotinic acid, characterized by the presence of hydroxyl and methoxy functional groups at the 3 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyisonicotinic acid typically involves the functionalization of isonicotinic acid. One common method includes the hydroxylation and methoxylation of isonicotinic acid derivatives under controlled conditions. For instance, the hydroxylation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst, while methoxylation can be performed using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 3-Methoxy-5-oxoisonicotinic acid.
Reduction: 3-Hydroxy-5-methoxyisonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methoxyisonicotinic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Isonicotinic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in chemical reactions.
3-Hydroxyisonicotinic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.
5-Methoxyisonicotinic acid:
Uniqueness: 3-Hydroxy-5-methoxyisonicotinic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and broaden its range of applications in various fields.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
3-hydroxy-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-5-3-8-2-4(9)6(5)7(10)11/h2-3,9H,1H3,(H,10,11) |
Clave InChI |
UYGXWBWYYRUVNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)
![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)
![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)
![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)
![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)
![3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)

![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14793094.png)
![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)

![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

